

# Vatalanib preparation stock solution concentration

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Vatalanib dihydrochloride

CAS No.: 212141-51-0

Cat. No.: S548163

[Get Quote](#)

## Vatalanib Stock Solution Preparation

The table below summarizes the solubility data for vatalanib (dihydrochloride salt) in different solvents, which is crucial for preparing stock solutions [1] [2].

| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes                                            |
|---------|--------------------|-----------------|--------------------------------------------------|
| DMSO    | ≥ 85 mg/mL         | ≥ 202.51 mM     | Standard solvent for stock solutions [2].        |
|         | ≥ 125 mg/mL        | ≥ 297.81 mM     | Another tested value [1].                        |
| Water   | 10 mg/mL           | 23.82 mM        | Use gentle warming and ultrasonic agitation [2]. |
| Ethanol | 6 mg/mL            | 14.29 mM        | Use gentle warming and ultrasonic agitation [2]. |

## Recommended Protocol for Stock Solution Preparation

- Calculation:** Determine the mass of vatalanib needed for your desired stock concentration and volume. The molecular weight of **vatalanib dihydrochloride** is **419.73 g/mol** [1] [2].
- Weighing:** Accurately weigh the required amount of vatalanib powder.

- **Dissolution:** Transfer the powder to a suitable vial and add the pre-warmed solvent to the final volume.
- **Mixing:** Vortex the mixture thoroughly. For water or ethanol, use brief sonication in a warm water bath (around 37°C) to aid dissolution [1] [3].
- **Storage:** **Aliquot** the stock solution and **store at -20°C** [1]. For best stability, prepare fresh solutions on the day of use, though stock solutions can typically be stored for several months at -20°C [1].

## Vatalanib Dilution Calculator

For your convenience, you can use the following formula to calculate dilutions for your working concentrations:

$$\text{Concentration (start)} \times \text{Volume (start)} = \text{Concentration (final)} \times \text{Volume (final)} [1]$$

This relationship can be visualized in the following workflow:



[Click to download full resolution via product page](#)

## In Vitro Experimental Protocols

### Inhibition of VEGF-Induced Endothelial Cell Proliferation (BrdU Assay) [2]

This protocol measures the anti-proliferative effect of vatalanib on Human Umbilical Vein Endothelial Cells (HUVECs).

- **Cell Line:** HUVECs.
- **Procedure:**

- Seed low-passage HUVECs onto 1.5% gelatin-coated 96-well plates and incubate in growth medium for 24 hours.
- Replace the medium with a basal medium containing 1.5% FCS and a constant concentration of VEGF (50 ng/mL), with or without vatalanib.
- Incubate the cells for 24 hours.
- Add BrdU labeling solution and incubate for another 24 hours.
- Fix the cells, perform blocking, and add a peroxidase-conjugated anti-BrdU antibody.
- Use a TMB substrate for detection and measure the absorbance at 450 nm.
- **Key Finding:** Vatalanib inhibits VEGF-induced thymidine incorporation in HUVECs with an IC50 of **7.1 nM** [2].

## In Vitro Kinase Assay [2]

This protocol assesses the direct inhibition of VEGF receptor tyrosine kinase activity by vatalanib.

- **Enzyme Source:** Recombinant GST-fused kinase domain expressed in a baculovirus system.
- **Procedure:**
  - Perform the assay in a 96-well plate format using purified recombinant kinase.
  - Use  $\gamma$ -[<sup>33</sup>P]ATP as a phosphate donor and a poly(Glu:Tyr 4:1) peptide as the substrate.
  - Dilute the kinase in an optimized buffer (20 mM Tris·HCl pH 7.5, 1-3 mM MnCl<sub>2</sub>, 3-10 mM MgCl<sub>2</sub>, 0.25 mg/mL PEG 20000, 1 mM DTT).
  - Incubate the kinase with the substrate, [ $\gamma$ -<sup>33</sup>P]ATP, and vatalanib (or control) for 10 minutes at room temperature.
  - Stop the reaction with 250 mM EDTA.
  - Transfer the mixture to a PVDF membrane using a 96-well filtration system, wash extensively, and quantify the incorporated radioactivity with a scintillation counter.
- **Key Finding:** Vatalanib potently inhibits VEGFR2 (KDR) kinase activity with an IC50 of **37 nM** [1] [2].

## In Vivo Dosing Protocol

The following workflow summarizes a typical in vivo efficacy study design for vatalanib in mouse models [2]:



[Click to download full resolution via product page](#)

- **Animal Models:** Nude mice subcutaneously injected with various human carcinoma cells (e.g., A431 epidermoid carcinoma, Ls174T colon carcinoma) [2].
- **Dosage & Administration:** Vatalanib is administered once daily via oral gavage at doses ranging from **25 to 100 mg/kg** [2].
- **Efficacy Measurement:** Tumor volume is measured 2-4 times per week and calculated using the formula:  $V = ab^2/2$  (where  $a$  is the length and  $b$  is the width) [2].

## Key Points for Researchers

- **Solvent for Stock:** **DMSO** is the preferred solvent for preparing high-concentration stock solutions.
- **Solution Stability:** Aliquot and store stock solutions at **-20°C** to maintain stability over several months. Avoid repeated freeze-thaw cycles.
- **Handling DMSO:** DMSO is hygroscopic (absorbs water). Use dry, freshly opened DMSO to ensure accurate molarity and compound stability [1].
- **In Vivo Formulations:** For animal studies, vatalanib can be formulated as a uniform suspension using 0.5% CMC-Na or as a clear solution in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% distilled water [2].

[Need Custom Synthesis?](#)

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. (PTK787) 2HCl | CAS... | Manufacturer BioCrick Vatalanib [biocrick.com]
2. Vatalanib (PTK787) 2HCl | 瓦他拉尼二盐酸盐 [selleck.cn]
3. Vatalanib - 美国APEX BIO中文官网 [apexbio.cn]

To cite this document: Smolecule. [Vatalanib preparation stock solution concentration]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548163#vatalanib-preparation-stock-solution-concentration>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)